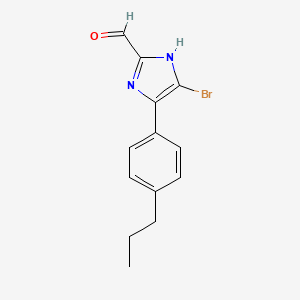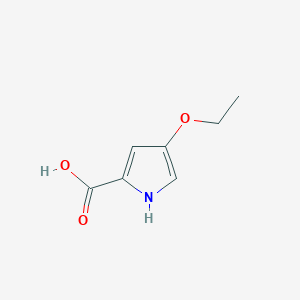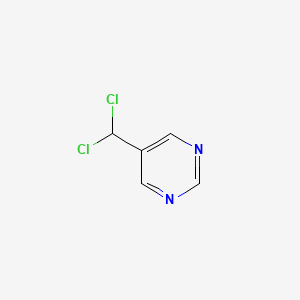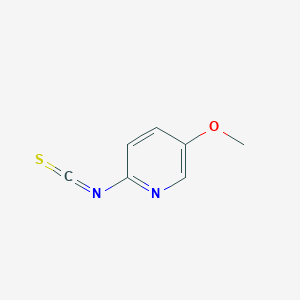
5-Bromo-4-(4-propylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD33022689” is a chemical substance that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022689” involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, cyclization, and functional group modifications. These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance reaction rates and selectivity.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022689” is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving the recycling of solvents and reagents. Quality control measures are implemented at various stages to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD33022689” undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound, which interact with reagents under suitable conditions.
Common Reagents and Conditions
Oxidation Reactions: Typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often utilize halogenating agents or nucleophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound.
Applications De Recherche Scientifique
“MFCD33022689” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which “MFCD33022689” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular functions. The exact pathways and targets depend on the context in which the compound is used, such as in therapeutic applications or biochemical research.
Propriétés
Formule moléculaire |
C13H13BrN2O |
|---|---|
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
5-bromo-4-(4-propylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O/c1-2-3-9-4-6-10(7-5-9)12-13(14)16-11(8-17)15-12/h4-8H,2-3H2,1H3,(H,15,16) |
Clé InChI |
HKFKFDMYXARRBY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13688566.png)

![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)




![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)

![5-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13688628.png)


